Carbazeran citrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

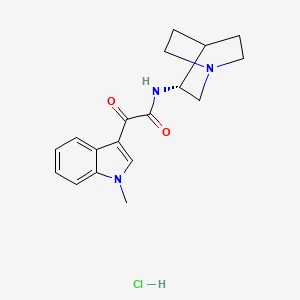

Carbazeran citrate, also known as carbazole citrate, is a synthetic compound composed of a carbazole nucleus and a citrate ester. This compound has been used in a variety of scientific research applications, including in vivo and in vitro studies, as well as in biochemical and physiological research. Carbazeran citrate has several advantages and limitations for lab experiments, and there are many future directions for research in this area.

科学的研究の応用

Metabolism and Drug Interactions

Carbazeran undergoes aldehyde oxidase (AOX)-mediated oxidation to form 4-oxo derivatives. Liver cytosolic fractions from humanized-liver mice effectively catalyze this 4-oxidation, similar to human liver cytosolic fractions and recombinant human AOX1 protein . Understanding its metabolism is crucial for predicting drug interactions and optimizing dosing regimens.

Predictive Models for Human Drug Metabolism

Humanized-liver mice, transplanted with human hepatocytes, serve as a valuable model for predicting drug metabolism in humans. These mice exhibit elevated production of carbazeran 4-oxo derivatives, consistent with in vitro enzyme-mediated oxidation data. Specifically, human aldehyde oxidase 1 (AOX1) functions in these mice at the in vivo level, making them useful for studying AOX1-dependent metabolism .

Drug Development and Safety Assessment

Carbazeran’s metabolism highlights the importance of considering AOX1-dependent biotransformation during drug development. Preclinical studies using humanized-liver mice can inform safety assessments and guide clinical trials.

作用機序

Target of Action

Carbazeran citrate primarily targets Phosphodiesterase (PDE) enzymes, specifically PDE-II and PDE-III . These enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key messenger involved in various cellular functions.

Mode of Action

Carbazeran citrate acts as a potent inhibitor of PDE enzymes . By inhibiting these enzymes, it prevents the hydrolysis of cAMP, leading to an increase in intracellular cAMP concentration . This increase can have various effects on the cell, depending on the specific cellular context.

Biochemical Pathways

The increased cAMP concentration due to Carbazeran citrate’s action can affect multiple biochemical pathways. One of the key effects is the stimulation of Protein Kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in cell function .

Pharmacokinetics

Carbazeran citrate is metabolized primarily through the action of Aldehyde Oxidase 1 (AOX1) . This enzyme mediates the oxidation of Carbazeran to 4-oxo derivatives . After oral administration, plasma levels of these metabolites were found to be higher in humanized-liver mice than in control mice . This suggests that the bioavailability of Carbazeran citrate may be influenced by the presence and activity of AOX1.

Result of Action

The increase in intracellular cAMP concentration due to Carbazeran citrate’s action can lead to various molecular and cellular effects. For instance, it has been shown to have a chronotropic and inotropic effect in vivo , which are independent of adrenergic mechanisms . This suggests that Carbazeran citrate can directly stimulate cardiac function.

特性

IUPAC Name |

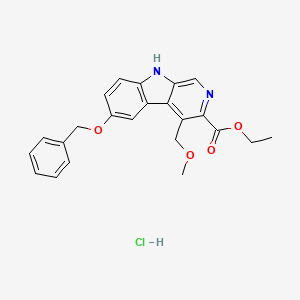

[1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4.C6H8O7/c1-4-19-18(23)26-13-5-7-22(8-6-13)17-14-10-16(25-3)15(24-2)9-12(14)11-20-21-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-11,13H,4-8H2,1-3H3,(H,19,23);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMRPDVEKBYWPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CCN(CC1)C2=NN=CC3=CC(=C(C=C32)OC)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)